molecular formula C16H14O4 B12665906 3-Benzoyl-2-hydroxyhydratropic acid CAS No. 31894-64-1

3-Benzoyl-2-hydroxyhydratropic acid

Cat. No.: B12665906
CAS No.: 31894-64-1
M. Wt: 270.28 g/mol
InChI Key: PNYKSCBMMRTDJD-UHFFFAOYSA-N
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Description

3-Benzoyl-2-hydroxyhydratropic acid is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a benzoyl group attached to a hydroxyhydratropic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-2-hydroxyhydratropic acid typically involves the reaction of benzoyl chloride with 2-hydroxyhydratropic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-hydroxyhydratropic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzoyl compounds.

Scientific Research Applications

3-Benzoyl-2-hydroxyhydratropic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzoyl-2-hydroxyhydratropic acid involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. These interactions can modulate enzymatic activities, cellular signaling pathways, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzoyl-2,3-dibromopropionic acid
  • 2,3-Dihydroxybenzoic acid
  • 3,5-Dihydroxybenzoic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid
  • Vanillic acid
  • Syringic acid
  • Gallic acid
  • Ellagic acid

Uniqueness

3-Benzoyl-2-hydroxyhydratropic acid is unique due to its specific structural features, such as the presence of both benzoyl and hydroxy groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and potential for scientific research and industrial use.

Properties

CAS No.

31894-64-1

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(3-benzoyl-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H14O4/c1-10(16(19)20)12-8-5-9-13(15(12)18)14(17)11-6-3-2-4-7-11/h2-10,18H,1H3,(H,19,20)

InChI Key

PNYKSCBMMRTDJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)O)C(=O)O

Origin of Product

United States

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